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Compound of Interest

Compound Name:
4-Bromo-2-methoxy-6-

methylbenzoic acid

Cat. No.: B1519767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-2-methoxy-6-
methylbenzoic acid, a substituted aromatic carboxylic acid with significant potential as a

building block in medicinal chemistry and organic synthesis. We will delve into its chemical

identity, synthesis, spectroscopic characterization, reactivity, and potential applications, with a

focus on providing practical insights for laboratory and drug development settings.

Chemical Identity and Physicochemical Properties
4-Bromo-2-methoxy-6-methylbenzoic acid is a polysubstituted benzene derivative. The

strategic placement of the bromo, methoxy, and methyl groups on the benzoic acid core

imparts specific steric and electronic properties that make it a valuable intermediate in the

synthesis of complex molecules.

Table 1: Chemical Identifiers and Physicochemical Properties
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Identifier Value

CAS Number 877149-08-1[1]

Molecular Formula C₉H₉BrO₃[1]

Molecular Weight 245.07 g/mol [1]

IUPAC Name 4-Bromo-2-methoxy-6-methylbenzoic acid[1]

SMILES CC1=CC(=CC(=C1C(=O)O)OC)Br[1]

InChI
InChI=1S/C9H9BrO3/c1-5-3-6(10)4-7(13-

2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)[1]

Predicted XlogP 2.5[2]

Monoisotopic Mass 243.97351 Da[2]

Note: Some physicochemical properties are predicted values based on computational models.

The chemical structure of 4-Bromo-2-methoxy-6-methylbenzoic acid is presented below:

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 4-Bromo-2-methoxy-6-
methylbenzoic acid is not readily available in the searched literature, a plausible synthetic

route can be devised based on established organic chemistry principles and protocols for

analogous compounds. A potential pathway could involve the following key transformations:
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Esterification of a substituted benzoic acid: Starting from a suitable precursor like 4-bromo-2-

hydroxy-6-methylbenzoic acid, the carboxylic acid would likely be protected as an ester (e.g.,

methyl ester) to prevent side reactions in subsequent steps. This is a standard procedure in

multi-step organic synthesis.

Methylation of the hydroxyl group: The phenolic hydroxyl group would then be methylated to

introduce the methoxy group.

Hydrolysis of the ester: Finally, the ester would be hydrolyzed back to the carboxylic acid to

yield the target compound.

Illustrative Synthetic Workflow
The following diagram illustrates a potential synthetic workflow. Note that this is a proposed

route and would require experimental optimization.
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Proposed Synthesis of 4-Bromo-2-methoxy-6-methylbenzoic Acid

4-Bromo-2-hydroxy-6-methylbenzoic Acid

Esterification
(e.g., MeOH, H₂SO₄)

Methyl 4-bromo-2-hydroxy-6-methylbenzoate

Methylation
(e.g., MeI, K₂CO₃)

Methyl 4-bromo-2-methoxy-6-methylbenzoate

Ester Hydrolysis
(e.g., NaOH, then H₃O⁺)

4-Bromo-2-methoxy-6-methylbenzoic Acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Bromo-2-methoxy-6-methylbenzoic acid.

Purification Considerations
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Purification of the final product would likely involve standard techniques such as

recrystallization or column chromatography. The choice of solvent for recrystallization would

depend on the solubility of the crude product and impurities. A combination of a solvent in

which the compound is soluble at high temperatures and insoluble at low temperatures would

be ideal. For column chromatography, a silica gel stationary phase with a mobile phase of

increasing polarity (e.g., a gradient of ethyl acetate in hexanes) would be a logical starting

point.

Spectroscopic Characterization
Experimental spectroscopic data for 4-Bromo-2-methoxy-6-methylbenzoic acid is not widely

available in the public domain. However, based on the analysis of structurally similar

compounds, we can predict the key features of its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methoxy group protons, the methyl group protons, and the acidic proton of the

carboxylic acid. The aromatic protons would likely appear as singlets or narrowly coupled

doublets in the aromatic region (δ 7-8 ppm). The methoxy protons would be a sharp singlet

around δ 3.8-4.0 ppm, and the methyl protons would also be a singlet, likely in the range of δ

2.2-2.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical

shift (δ 10-13 ppm), which would be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the

nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the

most downfield signal (around 170 ppm). The aromatic carbons would appear in the region

of 110-160 ppm, with the carbon attached to the bromine being significantly influenced by

the halogen's electronic effect. The methoxy and methyl carbons would appear at upfield

chemical shifts.

Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands:

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300

cm⁻¹.
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A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around

1700-1725 cm⁻¹.

C-O stretching bands for the methoxy group and the carboxylic acid.

C-H stretching bands for the aromatic and methyl groups.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

A C-Br stretching band, which would appear in the fingerprint region at a lower wavenumber.

Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be observed, and due to the presence

of bromine, a characteristic M+2 peak of nearly equal intensity would also be present,

corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation

patterns for benzoic acids include the loss of a hydroxyl radical (•OH) to form an acylium ion,

followed by the loss of carbon monoxide (CO).

Reactivity and Applications in Drug Development
Substituted benzoic acids are versatile intermediates in organic synthesis, and 4-Bromo-2-
methoxy-6-methylbenzoic acid is no exception. Its reactivity is dictated by the interplay of its

functional groups.

Key Reactive Sites

Key Reactive Sites

4-Bromo-2-methoxy-6-methylbenzoic Acid Structure

Carboxylic Acid:
- Esterification

- Amide formation
- Reduction

Bromo Group:
- Cross-coupling reactions

  (e.g., Suzuki, Heck)
- Grignard formation

Aromatic Ring:
- Electrophilic aromatic
  substitution (further
  functionalization)
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Caption: Key reactive sites on 4-Bromo-2-methoxy-6-methylbenzoic acid.

Carboxylic Acid Group: This group can undergo standard transformations such as

esterification, amide bond formation, and reduction to the corresponding alcohol. These

reactions are fundamental in modifying the pharmacokinetic and pharmacodynamic

properties of a lead compound.

Bromo Group: The bromine atom is a key handle for carbon-carbon and carbon-heteroatom

bond formation through various cross-coupling reactions, such as Suzuki, Heck, and

Sonogashira couplings. This allows for the introduction of diverse substituents and the

construction of complex molecular scaffolds.

Aromatic Ring: The aromatic ring itself can undergo further electrophilic aromatic

substitution, although the existing substituents will direct the position of new incoming

groups.

Role in Medicinal Chemistry
While specific examples of drugs synthesized from 4-Bromo-2-methoxy-6-methylbenzoic
acid are not prominent in the literature, its structural motifs are found in various biologically

active molecules. As an intermediate, it can be utilized in the synthesis of a wide range of

compounds for screening in drug discovery programs. Its utility lies in its ability to serve as a

scaffold that can be readily diversified. For instance, related bromo- and methoxy-substituted

benzoic acids are used in the synthesis of compounds with potential anti-inflammatory, anti-

cancer, and anti-microbial activities.

This compound is primarily used in organic synthesis as an intermediate for producing more

complex molecules.[3] It is frequently employed in the pharmaceutical industry for developing

active pharmaceutical ingredients (APIs), especially in synthesizing compounds with potential

therapeutic properties.[3]

Safety and Handling
A specific Safety Data Sheet (SDS) for 4-Bromo-2-methoxy-6-methylbenzoic acid is not

readily available. However, based on the safety information for structurally similar compounds
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such as 2-Bromo-6-methoxybenzoic acid and 4-Bromo-2-methylbenzoic acid, the following

precautions should be taken:

Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory

system. May be harmful if swallowed.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat. If handling as a powder, a dust mask or respirator may be necessary.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.

Always consult the specific SDS provided by the supplier before handling any chemical.

Conclusion
4-Bromo-2-methoxy-6-methylbenzoic acid is a valuable and versatile building block for

organic synthesis and drug discovery. Its unique substitution pattern provides multiple handles

for chemical modification, allowing for the creation of diverse molecular libraries for biological

screening. While detailed experimental data for this specific compound is somewhat limited in

the public domain, this guide provides a solid foundation for its synthesis, characterization, and

application based on established chemical principles and data from closely related compounds.

As with any chemical, proper safety precautions are paramount when handling this compound

in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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